N-(3-chloro-4-fluorophenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

JAK inhibitor selectivity halogen bonding kinase inhibitor design

Kinase selectivity studies require exact halogen-substitution topology. Generic analogs confound JAK1/JAK2/TYK2 isoform comparisons. This compound delivers the specific 3-chloro-4-fluoroaniline/pyrazine-2-carbonyl combination disclosed in Incyte's azetidine carboxamide JAK inhibitor patent family. - Enables head-to-head JAK1, JAK2, JAK3, TYK2 biochemical IC50 selectivity SAR tables - Resolves pyrazine-2-carbonyl hinge-binding geometry in crystallographic studies - Benchmarks meta-chloro metabolic cost vs 4-fluoro & 2,4-difluoro analogs in Caco-2/microsomal stability assays

Molecular Formula C15H12ClFN4O2
Molecular Weight 334.74
CAS No. 1396801-41-4
Cat. No. B2963565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-fluorophenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
CAS1396801-41-4
Molecular FormulaC15H12ClFN4O2
Molecular Weight334.74
Structural Identifiers
SMILESC1C(CN1C(=O)C2=NC=CN=C2)C(=O)NC3=CC(=C(C=C3)F)Cl
InChIInChI=1S/C15H12ClFN4O2/c16-11-5-10(1-2-12(11)17)20-14(22)9-7-21(8-9)15(23)13-6-18-3-4-19-13/h1-6,9H,7-8H2,(H,20,22)
InChIKeyHZOVCSLAYMIGIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Azetidine Carboxamide JAK Inhibitor: Identity and Procurement Context


N-(3-chloro-4-fluorophenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide (CAS 1396801-41-4, MF C15H12ClFN4O2, MW 334.74) is a synthetic azetidine-3-carboxamide derivative that belongs to the Incyte-disclosed series of azetidinyl phenyl, pyridyl, or pyrazinyl carboxamide JAK inhibitors [1]. The structure couples a pyrazine-2-carbonyl N-capped azetidine core with a 3-chloro-4-fluoroaniline amide side chain, yielding a halogen-substituted phenyl motif known within the kinase inhibitor field to modulate kinase selectivity and physicochemical properties [2]. Its primary documented context is as a Janus kinase (JAK) family modulator, a class with clinically validated relevance for inflammatory, autoimmune, and myeloproliferative disorders [1]. However, publicly available quantitative pharmacological data for this exact compound remains markedly sparse relative to structurally proximal analogs within the same patent family.

1
JAK family modulator tool – supports kinase selectivity profiling and hinge-binding interaction studies.
2
Structurally defined azetidine carboxamide – pyrazine-2-carbonyl core and 3-chloro-4-fluoroaniline motif for halogen-dependent selectivity SAR.
3
Quantitative data limited – publicly available isoform IC50 values not yet disclosed; class-level inference from patent series.

Structural Basis for JAK Selectivity and Non-Interchangeability


Within the Incyte azetidinyl carboxamide JAK inhibitor patent family, variation of the aniline substituent (e.g., 4-fluoro, 2,4-difluoro, 3-chloro-4-fluoro, or heteroaryl replacements) and the N-acyl group (pyrazine-2-carbonyl vs. pyridine or pyrimidine carbonyl) is explicitly linked to differential JAK isoform selectivity profiles [1]. The 3-chloro-4-fluorophenyl combination present on CAS 1396801-41-4 introduces a distinct halogen bond donor/acceptor topology compared to the 4-fluorophenyl or 2,4-difluorophenyl analogs disclosed side-by-side [2]. Consequently, generic substitution with a different aniline or N-acyl derivative from the same patent family cannot guarantee equivalent JAK1/JAK2/TYK2 selectivity or potency, even when the azetidine-carboxamide core is preserved. This structural sensitivity renders the exact compound a non-fungible research tool for kinase selectivity studies.

Aniline halogen pattern. 3-Cl-4-F substitution may shift JAK isoform selectivity window compared to 4-F or 2,4-diF analogs from the same patent family.
Hinge binder geometry. Pyrazine-2-carbonyl hinge contact cannot be replicated by pyridine-carbonyl or pyrimidine-carbonyl variants; kinase binding kinetics may differ.
Predicted ADME divergence. Computed lipophilicity and chlorine-related metabolic soft spot differ from 2,4-difluoro analog; cellular permeability and stability require experimental verification.

Differentiation Evidence Against JAK Inhibitor Comparators


Halogen-Substitution Pattern Impact on JAK Binding Selectivity

The Incyte patent family [1] explicitly enumerates multiple aniline variations on the azetidine-3-carboxamide scaffold, including 4-fluorophenyl, 2,4-difluorophenyl, and 3-chloro-4-fluorophenyl substituents. The 3-chloro-4-fluorophenyl group of CAS 1396801-41-4 introduces a chlorine atom at the meta position relative to the amide linkage, generating a unique halogen bond acceptor surface and altering the electronic environment of the adjacent fluorine atom. In kinase inhibitor structure-activity relationships, such meta-chloro substitution has been quantitatively associated with shifts in JAK1 vs. JAK2 selectivity, as demonstrated by the approved agent filgotinib (which contains a 3-chloro-4-fluorophenyl motif) showing >30-fold selectivity for JAK1 over JAK2 in biochemical assays [2]. While compound-specific JAK panel data for 1396801-41-4 are not publicly disclosed, the structurally analogous 4-fluorophenyl and 2,4-difluorophenyl compounds in the same patent are predicted to exhibit meaningfully different JAK isoform inhibition ratios based on the halogen substitution pattern alone [1].

Halogen Selectivity Profile
Class-level
3-Cl-4-F vs. 4-F / 2,4-diF aniline substitution
Target
4-F analog
2,4-diF analog
Meta-chloro motif linked to >30-fold JAK1/JAK2 selectivity in clinical analog (filgotinib); public isoform data for target compound unavailable.
May alter JAK isoform selectivity window; verify in biochemical panel.
Structure-inferred differentiation; no compound-specific IC50 values disclosed.
JAK inhibitor selectivity halogen bonding kinase inhibitor design

Pyrazine-2-carbonyl Hinge Binding Differentiation

The patent family [1] claims three alternative N-acyl substituents on the azetidine ring: pyridine-carbonyl, pyrimidine-carbonyl, and pyrazine-2-carbonyl. The pyrazine-2-carbonyl group of CAS 1396801-41-4 presents a distinctive hydrogen bond acceptor profile at the kinase hinge region: the second nitrogen at the para position of the pyrazine ring can engage in an additional polar interaction or water network with the kinase hinge, a contact absent in the pyridine analog. In structurally related kinase inhibitor series, such pyrazine incorporation has yielded measurable potency shifts; for example, a pyrazine-2-carboxamide hinge binder in a distinct chemotype has been reported to improve TYK2 binding affinity by ~5-fold relative to the pyridine analog [2]. Compound-specific JAK potency data for the pyrazine-2-carbonyl azetidine series are not publicly disclosed, but the structural precedent supports differential hinge recognition across the N-acyl variants claimed in the patent.

Hinge Binding Geometry
Class-level
Pyrazine-2-carbonyl vs. pyridine-carbonyl hinge binder
Target
Pyridine
Second pyrazine nitrogen can engage additional hinge polar contact; ~2-5 fold affinity improvement reported in analogous TYK2 series.
Differential hinge recognition may shift kinase binding kinetics and isoform selectivity.
Quantitative JAK hinge data for this scaffold not publicly available.
JAK inhibitor scaffold pyrazine vs pyridine hinge binder kinase selectivity

Halogen-Dependent Physicochemical and ADME Profiles

Although experimental ADME data for CAS 1396801-41-4 are not publicly available, the compound's computed physicochemical profile differentiates it from simpler analogs. The 3-chloro-4-fluorophenyl substitution increases calculated logP (estimated XLogP3 ~2.0-2.5 based on fragment addition) compared to the unsubstituted phenyl or 4-fluorophenyl analogs, while the chlorine atom introduces a metabolic soft spot at the para position (CYP450-mediated oxidation potential) that is absent in the 2,4-difluorophenyl variant [1]. This physicochemical differentiation is consistent with the known ADME behavior of the 3-chloro-4-fluorophenyl motif in clinical compounds, where it balances potency gains with manageable metabolic clearance [2]. Without experimental Caco-2 or microsomal stability data for this exact compound, the differentiation remains at the class-level inference tier.

Predicted ADME Profile
Supporting evidence
3-Cl-4-F vs. 2,4-diF: computed logP ~2.0-2.5 (both), but chlorine introduces metabolic soft spot
Target
2,4-diF
Chlorine para-oxidation site absent in difluoro analog; CYP liability predicted, not experimentally confirmed.
Cellular permeability and metabolic stability may differ; requires experimental bridging.
Computed models only; no Caco-2 or microsomal data for target compound.
halogen effects on ADME 3-chloro-4-fluoro motif lipophilicity modulation

Application Scenarios for This Azetidine Carboxamide


JAK Isoform Selectivity Profiling in Biochemical Panels

Investigators performing head-to-head JAK1, JAK2, JAK3, and TYK2 biochemical IC50 determinations across the Incyte azetidine carboxamide series require the exact 3-chloro-4-fluoroaniline/pyrazine-2-carbonyl combination to construct meaningful selectivity SAR tables. Substitution with the 4-fluoroaniline or pyridine-carbonyl analog would confound isoform selectivity interpretation [1]. Procurement of CAS 1396801-41-4 is warranted specifically when the halogen-dependent selectivity window is the experimental variable under investigation.

Structure-Based Design and Co-Crystallography of JAK Inhibitors

Crystallographic studies aimed at resolving the binding mode of the azetidine-3-carboxamide scaffold in JAK kinase domains require the specific pyrazine-2-carbonyl hinge-binding geometry and the 3-chloro-4-fluorophenyl hydrophobic pocket occupancy provided by this compound [2]. Using a pyridine-carbonyl or mono-fluoro analog would alter key electron density features at the hinge and DFG-pocket regions, compromising structural model quality and ligand design iterations.

Halogen-Dependent ADME Profiling in Lead Optimization

Medicinal chemistry teams optimizing azetidine-based JAK inhibitors can benchmark the 3-chloro-4-fluorophenyl variant against the 4-fluorophenyl and 2,4-difluorophenyl analogs in parallel Caco-2 permeability, microsomal stability, and CYP inhibition assays. This compound serves as the reference point for quantifying the metabolic cost of meta-chloro substitution in this scaffold, enabling data-driven decisions on halogen retention or replacement [1].

Application
Selection Property
Validation Focus
JAK isoform selectivity profiling
3-Cl-4-F aniline substitution pattern
JAK1/JAK2/TYK2 IC50 panel verification
Structure-based design / co-crystallography
Pyrazine-2-carbonyl hinge-binding geometry
Electron density fit at hinge and DFG-pocket regions
Halogen-dependent ADME lead optimization
Meta-chloro metabolic soft spot / logP balance
Parallel Caco-2, microsomal stability, CYP inhibition assays
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